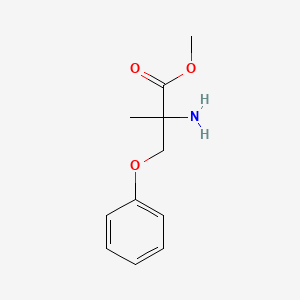
Methyl 2-amino-2-methyl-3-phenoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-2-methyl-3-phenoxypropanoate” is a chemical compound with the molecular formula C11H15NO3 . It is also known as “this compound hydrochloride” with the molecular formula C11H16ClNO3 .
Molecular Structure Analysis
The molecular weight of “this compound” is 209.24 . When it is in the form of hydrochloride, its molecular weight is 245.71 . The InChI code for the hydrochloride form is1S/C11H15NO3.ClH/c1-11(12,10(13)14-2)8-15-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H . Physical and Chemical Properties Analysis
“this compound” is available in powder form . The storage temperature is room temperature . When it is in the form of hydrochloride, it is also available in powder form .Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems : This compound is used in the synthesis of complex heterocyclic systems, which are crucial in medicinal chemistry. For example, Selič, Grdadolnik, and Stanovnik (1997) demonstrated its use in preparing various N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic compounds, indicating its versatility in creating pharmacologically active structures (Selič, Grdadolnik, & Stanovnik, 1997).
Preparation of Amino Acids and Derivatives : The compound plays a role in the preparation of various amino acids and their derivatives. This includes the synthesis of compounds like methyl 2-arylpropanoates, which have been shown to have pharmaceutical importance, as reported by Yamauchi, Hattori, Nakao, and Tamaki (1987) (Yamauchi, Hattori, Nakao, & Tamaki, 1987).
Organotin(IV) Complexes and Anticancer Properties : In a study by Basu Baul, Basu, Vos, and Linden (2009), the compound was used in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes exhibited significant cytotoxicity against various human tumor cell lines, suggesting potential in cancer treatment (Basu Baul, Basu, Vos, & Linden, 2009).
Antiproliferative Activity in Cancer Cells : Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, and Nakamura (2015) reported the synthesis of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound related to Methyl 2-amino-2-methyl-3-phenoxypropanoate, demonstrating promising antiproliferative activity toward human cancer cells (Minegishi et al., 2015).
Enzymatic Synthesis and Resolution : The compound has been used in the field of enzymatic synthesis and resolution, as explored by Fujii, Ono, Sato, and Akita (2011). This demonstrates its applicability in creating optically active compounds, which are important in the development of pharmaceuticals (Fujii, Ono, Sato, & Akita, 2011).
Synthesis of Isocyanates and Esters : Tsai, Takaoka, Powell, and Nowick (2003) focused on the synthesis of amino acid ester isocyanates like Methyl (S)‐2‐Isocyanato‐3‐Phenylpropanoate, highlighting the compound's role in producing unique chemical structures with potential bioactivity (Tsai, Takaoka, Powell, & Nowick, 2003).
Safety and Hazards
The safety information for “Methyl 2-amino-2-methyl-3-phenoxypropanoate” indicates that it has some hazards. The GHS pictograms indicate a signal word of “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
methyl 2-amino-2-methyl-3-phenoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(13)14-2)8-15-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXOHZFVVAPGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2449829.png)
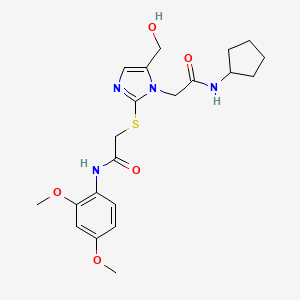
![N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2449833.png)

![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)
![(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one](/img/structure/B2449838.png)
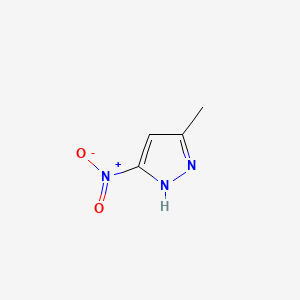
![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)
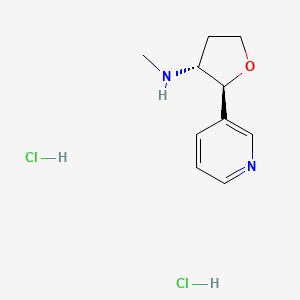
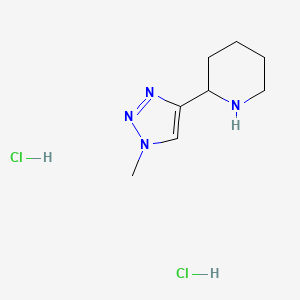
![1-[2-(2-fluorophenoxy)acetyl]-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2449846.png)

![N-(furan-2-ylmethyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449850.png)
